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molecular formula C10H9F3O B2366716 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol CAS No. 154309-48-5

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No. B2366716
M. Wt: 202.176
InChI Key: VPNIIUJZYAYFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759586B2

Procedure details

3-(Trifluoromethyl)benzaldehyde (100 g) was added to a pre-cooled (0 to 5° C.) solution of vinyl magnesium bromide (862 mL; 1M) in tetrahydrofuran under the nitrogen atmosphere. The reaction mixture was stirred at room-temperature for one hour. After completion, the reaction was quenched with de-ionized water (500 mL) and dichloromethane (500 mL) was added. The dichloromethane layer was washed with sodium bicarbonate solution (7%; 500 mL), layers were separated and organic layer was concentrated under vacuum at 40° C. to 45° C. to give 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol as oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
862 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].[CH:13]([Mg]Br)=[CH2:14]>O1CCCC1>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:4]=[C:5]([CH:6]([OH:7])[CH:13]=[CH2:14])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Step Two
Name
Quantity
862 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room-temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the reaction was quenched with de-ionized water (500 mL) and dichloromethane (500 mL)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The dichloromethane layer was washed with sodium bicarbonate solution (7%; 500 mL), layers
CUSTOM
Type
CUSTOM
Details
were separated
CONCENTRATION
Type
CONCENTRATION
Details
organic layer was concentrated under vacuum at 40° C. to 45° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C(C=C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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